molecular formula C17H18N4O2 B2923783 1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea CAS No. 894005-53-9

1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea

Cat. No.: B2923783
CAS No.: 894005-53-9
M. Wt: 310.357
InChI Key: OUKBQWDWEKCTHD-UHFFFAOYSA-N
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Description

1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea typically involves the reaction of a pyrrolidinone derivative with a pyridine-containing amine under suitable conditions. Common reagents might include coupling agents like EDCI or DCC, and the reaction is often carried out in an organic solvent such as dichloromethane or DMF.

Industrial Production Methods

Industrial production methods for such compounds would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyridine or pyrrolidinone rings.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like PCC or KMnO4, reducing agents like LiAlH4 or NaBH4, and various nucleophiles or electrophiles for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used but could include modified urea derivatives with different functional groups or altered ring structures.

Scientific Research Applications

1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its potential as a therapeutic agent for various diseases.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea would depend on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other urea derivatives with different substituents on the pyrrolidinone or pyridine rings. Examples could include:

  • 1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(pyridin-3-ylmethyl)urea
  • 1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(pyridin-4-ylmethyl)urea

Uniqueness

The uniqueness of 1-(5-Oxo-1-phenylpyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea may lie in its specific combination of functional groups and ring structures, which could confer unique biological activities or chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

1-(5-oxo-1-phenylpyrrolidin-3-yl)-3-(pyridin-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2/c22-16-10-14(12-21(16)15-7-2-1-3-8-15)20-17(23)19-11-13-6-4-5-9-18-13/h1-9,14H,10-12H2,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUKBQWDWEKCTHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)NC(=O)NCC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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